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Compound of Interest

Compound Name: AS1938909

Cat. No.: B605607

For Researchers, Scientists, and Drug Development
Professionals

AS1938909 is a potent, cell-permeable thiophenecarboxamide compound that acts as a
competitive and reversible inhibitor of the SH2 domain-containing inositol 5-phosphatase 2
(SHIP2). By inhibiting SHIP2, AS1938909 effectively modulates the phosphoinositide 3-kinase
(PI3K) signaling pathway, leading to increased intracellular insulin signaling and enhanced
glucose metabolism. These characteristics make AS1938909 a valuable tool for research in
diabetes, obesity, and other metabolic disorders.

Data Presentation

AS1938909 exhibits high potency and selectivity for SHIP2. The following table summarizes its
inhibitory activity against various phosphatases.
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Inhibition Constant

Target Enzyme Species ICso0
(Ki)

SHIP2 Human (hSHIP2) 0.44 uM[1] 0.57 uM[2]
SHIP2 Murine (MSHIP2) 0.18 uM[2]
SHIP1 Human (hSHIP1) 21 uM[2]
PTEN Human (hPTEN) > 50 puM[2]

o Human (h-
Synaptojanin > 50 uM[2]

synaptojanin)

) Human (h-
Myotubularin _ > 50 uM[2]
myotubularin)

Signaling Pathway

The mechanism of action of AS1938909 involves the inhibition of SHIP2, a key negative
regulator of the PI3K signaling pathway. In response to insulin, PI3K phosphorylates
phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-
trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing pleckstrin homology
(PH) domains, such as Akt (also known as protein kinase B). The recruitment of Akt to the
plasma membrane leads to its phosphorylation and activation. Activated Akt then
phosphorylates a range of downstream targets, promoting glucose uptake, glycogen synthesis,
and cell survival.

SHIP2 terminates this signaling cascade by dephosphorylating the 5-position of PIP3,
converting it to phosphatidylinositol (3,4)-bisphosphate (P1(3,4)P2). By inhibiting SHIP2,
AS1938909 sustains the levels of PIP3, leading to prolonged activation of Akt and enhanced
downstream insulin signaling.
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AS1938909 signaling pathway in insulin action.
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Experimental Protocols
In Vitro SHIP2 Enzymatic Assay

This protocol describes a method to determine the inhibitory activity of AS1938909 on SHIP2
using a malachite green-based phosphate detection assay. The assay measures the amount of
inorganic phosphate released from the SHIP2 substrate, phosphatidylinositol (3,4,5)-
trisphosphate (Ptdins(3,4,5)Ps).

Materials:

Recombinant human SHIP2 enzyme (truncated form containing the catalytic domain is
sufficient)

o PtdIins(3,4,5)Ps substrate

o AS1938909

e Assay Buffer: 50 mM Tris-HCI (pH 7.5), 100 mM NaCl, 4 mM MgClz, 1 mM DTT

o Malachite Green Reagent (commercial kits are recommended)

e 96-well microplate

Plate reader capable of measuring absorbance at ~620-660 nm

Procedure:

e Compound Preparation: Prepare a stock solution of AS1938909 in DMSO (e.g., 10 mM).
Serially dilute the stock solution in Assay Buffer to obtain a range of concentrations (e.g.,
0.01 pM to 100 pM).

e Enzyme Reaction: a. In a 96-well plate, add 10 pL of the diluted AS1938909 or vehicle
(Assay Buffer with the same final concentration of DMSO). b. Add 20 pL of recombinant
SHIP2 enzyme diluted in Assay Buffer to each well. c. Pre-incubate the plate at room
temperature for 15 minutes. d. Initiate the reaction by adding 20 uL of PtdIns(3,4,5)P3
substrate diluted in Assay Buffer. The final substrate concentration should be at or near its
Km for SHIP2. e. Incubate the reaction at 37°C for 30 minutes.
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» Phosphate Detection: a. Stop the enzymatic reaction by adding 50 pL of the Malachite Green
Reagent. b. Incubate at room temperature for 15-20 minutes to allow for color development.

o Data Analysis: a. Measure the absorbance at the recommended wavelength (typically 620-
660 nm). b. Subtract the absorbance of the no-enzyme control from all other readings. c. Plot
the percentage of SHIP2 inhibition versus the logarithm of the AS1938909 concentration. d.
Determine the 1Cso value by fitting the data to a sigmoidal dose-response curve.
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Workflow for the in vitro SHIP2 enzymatic assay.
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Analysis of Akt Phosphorylation in L6 Myotubes

This protocol details the use of Western blotting to assess the effect of AS1938909 on insulin-
stimulated Akt phosphorylation at Serine 473 in L6 myotubes.

Materials:

L6 myoblasts

 Differentiation medium (e.g., DMEM with 2% horse serum)

e Serum-free medium

o AS1938909

e Insulin

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

o BCA protein assay kit

o SDS-PAGE gels and Western blotting apparatus

» Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

e HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

o Cell Culture and Differentiation: a. Culture L6 myoblasts to confluence. b. Induce
differentiation into myotubes by switching to differentiation medium for 5-7 days.

o Treatment: a. Serum-starve the differentiated L6 myotubes for 4 hours in serum-free
medium. b. Pre-treat the cells with various concentrations of AS1938909 (e.g., 1 uM, 10 uM)
or vehicle (DMSO) for 1 hour. c. Stimulate the cells with insulin (e.g., 100 nM) for 15 minutes.
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Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with
lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cell
debris and collect the supernatant. d. Determine the protein concentration of each lysate
using a BCA assay.

Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 pg) by SDS-PAGE. b.
Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or
BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody against
phospho-Akt (Ser473) overnight at 4°C. e. Wash the membrane and incubate with the HRP-
conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a
chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe
with an antibody against total Akt for normalization.

Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the
phospho-Akt signal to the total Akt signal. c. Compare the levels of Akt phosphorylation
between different treatment groups.

Glucose Uptake Assay in L6 Myotubes

This protocol describes a method to measure the effect of AS1938909 on glucose uptake in L6

myotubes using a radiolabeled glucose analog, 2-deoxy-D-[3H]glucose.

Materials:

Differentiated L6 myotubes in a 24-well plate

Krebs-Ringer-HEPES (KRH) buffer

AS1938909

Insulin

2-deoxy-D-[*H]glucose

Cytochalasin B (as a negative control for glucose transport)

0.1 M NaOH

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b605607?utm_src=pdf-body
https://www.benchchem.com/product/b605607?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Scintillation cocktail and counter

Procedure:

Cell Preparation: a. Differentiate L6 myoblasts into myotubes in a 24-well plate. b. Wash the
myotubes twice with KRH buffer.

Treatment: a. Incubate the cells with AS1938909 or vehicle in KRH buffer for 1 hour at 37°C.
b. Add insulin (optional, to assess insulin-stimulated glucose uptake) for 20 minutes.

Glucose Uptake: a. Add 2-deoxy-D-[3H]glucose to each well and incubate for 10 minutes at
37°C. b. To determine non-specific uptake, pre-treat some wells with cytochalasin B before
adding the radiolabeled glucose.

Termination and Lysis: a. Stop the uptake by washing the cells three times with ice-cold PBS.
b. Lyse the cells by adding 0.1 M NaOH to each well.

Measurement: a. Transfer the lysate to scintillation vials. b. Add scintillation cocktail and
measure the radioactivity using a liquid scintillation counter.

Data Analysis: a. Subtract the non-specific uptake (from cytochalasin B-treated wells) from
all other readings. b. Normalize the data to the protein concentration in each well. c. Express
the results as a fold change relative to the vehicle-treated control.

GLUT1 mRNA Expression Analysis by gPCR

This protocol outlines the steps to quantify the effect of AS1938909 on the mMRNA expression of

the glucose transporter GLUT1 in L6 myotubes using quantitative real-time PCR (qPCR).[3]

Materials:

Differentiated L6 myotubes

AS1938909

RNA extraction kit

cDNA synthesis kit
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gPCR primers for GLUT1 and a housekeeping gene (e.g., GAPDH, (3-actin)
SYBR Green gPCR master mix

Real-time PCR instrument

Procedure:

Cell Treatment: a. Treat differentiated L6 myotubes with AS1938909 (e.g., 10 puM) or vehicle
for a specified time (e.g., 24-48 hours).

RNA Extraction and cDNA Synthesis: a. Extract total RNA from the cells using a commercial
RNA extraction kit. b. Assess the quality and quantity of the extracted RNA. c. Synthesize
cDNA from the total RNA using a reverse transcription Kkit.

gPCR: a. Prepare the gPCR reaction mix containing SYBR Green master mix, forward and
reverse primers for GLUT1 or the housekeeping gene, and cDNA template. b. Perform the
gPCR reaction using a real-time PCR instrument with appropriate cycling conditions.

Data Analysis: a. Determine the cycle threshold (Ct) values for GLUT1 and the
housekeeping gene in each sample. b. Calculate the relative expression of GLUT1 mRNA
using the AACt method, normalizing to the housekeeping gene and comparing to the
vehicle-treated control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols for AS1938909, a
SHIP2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605607#as1938909-in-vitro-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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